
Ethanol, 2,2',2''-nitrilotris-, tris(dihydrogen phosphate) (ester), disodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanol, 2,2’,2’'-nitrilotris-, tris(dihydrogen phosphate) (ester), disodium salt is a complex chemical compound with a variety of applications in scientific research and industry. This compound is known for its unique chemical structure and properties, which make it valuable in various fields such as chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2,2’,2’'-nitrilotris-, tris(dihydrogen phosphate) (ester), disodium salt typically involves the reaction of ethanolamine with phosphoric acid under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure the formation of the desired ester. The reaction mixture is then neutralized with sodium hydroxide to form the disodium salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity. The final product is purified using techniques such as crystallization or chromatography to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanol, 2,2’,2’'-nitrilotris-, tris(dihydrogen phosphate) (ester), disodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different phosphate derivatives.
Reduction: Reduction reactions can lead to the formation of simpler phosphates.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include various phosphate esters and salts, which have different applications depending on their chemical structure and properties.
Applications De Recherche Scientifique
Ethanol, 2,2’,2’'-nitrilotris-, tris(dihydrogen phosphate) (ester), disodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other complex compounds and as a catalyst in certain reactions.
Biology: The compound is used in biochemical assays and as a buffer in various biological experiments.
Industry: The compound is used in the production of detergents, cleaning agents, and other industrial products.
Mécanisme D'action
The mechanism of action of Ethanol, 2,2’,2’'-nitrilotris-, tris(dihydrogen phosphate) (ester), disodium salt involves its interaction with various molecular targets and pathways. The compound can act as a chelating agent, binding to metal ions and affecting their availability in biological systems. It can also interact with enzymes and other proteins, modulating their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethanol, 2,2’,2’'-nitrilotris-, tris(dihydrogen phosphate) (ester), sodium salt
- Triethanolamine phosphate
- Ethanolamine phosphate
Uniqueness
Ethanol, 2,2’,2’'-nitrilotris-, tris(dihydrogen phosphate) (ester), disodium salt is unique due to its specific chemical structure, which imparts distinct properties such as higher solubility and stability compared to similar compounds. Its ability to form stable complexes with metal ions and its versatility in various chemical reactions make it a valuable compound in research and industry.
Propriétés
Numéro CAS |
67924-17-8 |
|---|---|
Formule moléculaire |
C6H16NNa2O12P3 |
Poids moléculaire |
433.09 g/mol |
Nom IUPAC |
disodium;2-[2-[hydroxy(oxido)phosphoryl]oxyethyl-(2-phosphonooxyethyl)amino]ethyl hydrogen phosphate |
InChI |
InChI=1S/C6H18NO12P3.2Na/c8-20(9,10)17-4-1-7(2-5-18-21(11,12)13)3-6-19-22(14,15)16;;/h1-6H2,(H2,8,9,10)(H2,11,12,13)(H2,14,15,16);;/q;2*+1/p-2 |
Clé InChI |
AGUABLZXGGKNMP-UHFFFAOYSA-L |
SMILES canonique |
C(COP(=O)(O)O)N(CCOP(=O)(O)[O-])CCOP(=O)(O)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methyl-4-{[(propan-2-yl)oxy]methyl}piperazine](/img/structure/B14472096.png)
![[(3-Methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane)](/img/structure/B14472106.png)
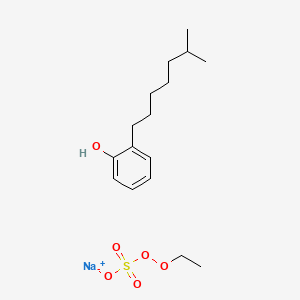

![2-[(Ethylsulfanyl)methyl]phenyl dimethylcarbamate](/img/structure/B14472118.png)
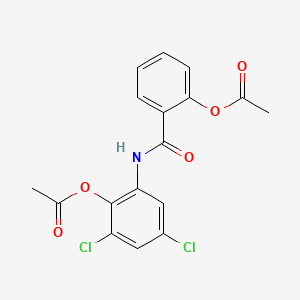
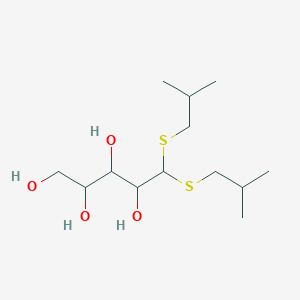

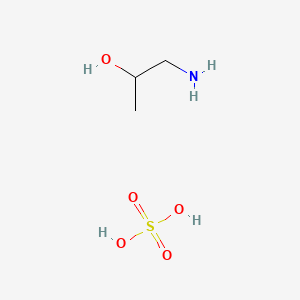
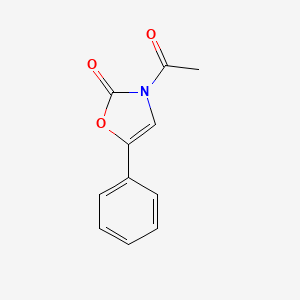
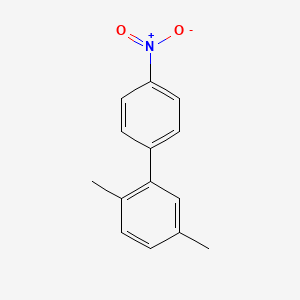
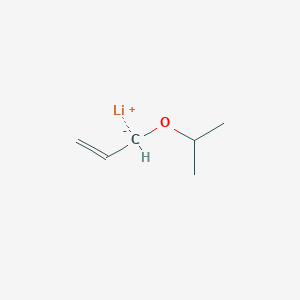
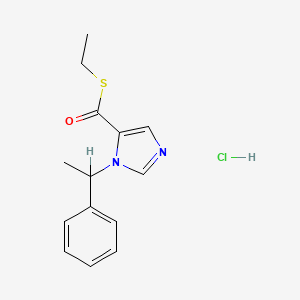
![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(2,5-dimethylbenzene)](/img/structure/B14472169.png)
